![molecular formula C9H11BO4 B175019 (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid CAS No. 158429-38-0](/img/structure/B175019.png)
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid
Overview
Description
“(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid” is also known as 4-Methoxycarbonylphenylboronic acid, Methyl 4-boronobenzoate, and several other names . It has the empirical formula C8H9BO4 and a molecular weight of 179.97 . It is used in the synthesis and evaluation of several organic compounds .
Synthesis Analysis
This compound is used as a reagent in various reactions, including tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, and copper-catalyzed nitration .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)c1ccc(cc1)B(O)O
. More detailed structural information may be found in the referenced crystallography studies . Chemical Reactions Analysis
As a reagent, this compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It also participates in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 197-200 °C (lit.) . More detailed physical and chemical properties may be available in the referenced sources .Scientific Research Applications
Diol and Carbohydrate Recognition
(Hormuzd R. Mulla, Nicholas J. Agard, A. Basu, 2004) found that certain boronic acids, including derivatives similar to (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid, have the ability to bind to diols and carbohydrates. This suggests potential applications in recognizing and sensing these compounds.
Macrocyclic Chemistry
In the field of macrocyclic chemistry, (N. Fárfan et al., 1999) explored the use of various aryl boronic acids, including this compound derivatives, in forming complex macrocyclic structures. These have potential applications in molecular recognition and catalysis.
Multifunctional Compounds
(R. Zhang et al., 2017) synthesized derivatives of boronic acids with additional functionalities, suggesting applications in areas like therapeutics, biological labeling, and separation technologies.
Rhodium Complex Formation
(Y. Nishihara et al., 2002) investigated the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex, leading to the formation of cationic rhodium complexes. This could be relevant for developing new catalysts and materials in inorganic chemistry.
Protecting Group in Organic Synthesis
(Jun Yan et al., 2005) developed a new boronic acid protecting group, which has potential applications in organic synthesis, particularly in protecting sensitive functional groups during chemical reactions.
Fluorescence Quenching Studies
In the study of fluorescence quenching, (H. S. Geethanjali et al., 2015) researched boronic acid derivatives and their interaction with aniline in alcohols, which could have implications in the development of optical sensors and diagnostic tools.
Stereochemistry in Organic Chemistry
(S. Solujic et al., 1991) explored the use of boronic acids in stereochemical transformations, highlighting the role of boronic acid derivatives in complex organic synthesis processes.
Luminescent Properties
(Hongyu Zhang et al., 2006) studied the synthesis and luminescent properties of boron complexes, including those derived from phenylboronic acids, indicating potential uses in optoelectronic devices.
Carbohydrate Binding
(Meenakshi Dowlut, D. Hall, 2006) reported on a new class of carbohydrate-binding boronic acids, which has implications in biomedical fields, particularly in the design of sensors for biological molecules.
Fluorescent Chemosensors
(S. Huang et al., 2012) summarized the recent progress in boronic acid-based sensors for various substances, highlighting their potential in medical diagnostics and environmental monitoring.
Biomedical Applications
(J. Cambre, B. Sumerlin, 2011) discussed the value of boronic acid-containing polymers in biomedical applications, including their use in the treatment of various diseases.
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids, including this compound, have been gaining interest in medicinal chemistry due to their various biological applications . They are used in the synthesis of new drugs and their study is expected to yield promising results in the future .
Relevant Papers Several papers have been published on the synthesis and applications of boronic acids, including this compound . These papers provide more detailed information on the topics discussed above.
properties
IUPAC Name |
(4-methoxycarbonyl-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBGLFACQCDFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623193 | |
Record name | [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158429-38-0 | |
Record name | [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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